molecular formula C11H15NO B1583344 3-(Dimethylamino)propiophenone CAS No. 3506-36-3

3-(Dimethylamino)propiophenone

Cat. No. B1583344
CAS RN: 3506-36-3
M. Wt: 177.24 g/mol
InChI Key: QMNXJNURJISYMS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propiophenone, also known as β-Dimethylaminopropiophenone, is a Mannich base hydrochloride . It is used as a reagent in the synthesis of 9- and 11-substituted 4-azapaullones as selective inhibitors of African trypanosoma .


Synthesis Analysis

The synthesis of 3-(Dimethylamino)propiophenone involves the use of acetophenone, dimethylamine hydrochloride, and paraformaldehyde . The reaction mixture, initially forming two layers, soon becomes homogeneous as the paraformaldehyde dissolves . The product is then filtered and recrystallized by dissolving it in hot 95% ethanol and slowly adding acetone to the solution .


Molecular Structure Analysis

The molecular formula of 3-(Dimethylamino)propiophenone is C11H15NO . It has a molecular weight of 213.7 g/mol .


Physical And Chemical Properties Analysis

3-(Dimethylamino)propiophenone is a solid substance with a melting point of 155-156 °C . It has a molecular weight of 213.7 g/mol .

Scientific Research Applications

Photochemical Properties

3-(Dimethylamino)propiophenone has been studied for its photochemical properties. Specifically, research on its triplet state decay via charge-transfer interactions leading to intramolecular electron transfer has been conducted. This process results in the generation of a biradical zwitterion, with a notable yield in aqueous methanol. These properties are significant in the realm of photochemistry, especially due to the pH-dependent nature of the triplet decay and its implications for various chemical processes (Encinas & Scaiano, 1979).

Reactivity with Phenols and Aryl Halides

The compound's reactivity with phenols and aryl halides has been explored. It reacts with certain phenols to yield N′-methylidene derivatives, indicating its potential utility in synthetic organic chemistry, especially in the formation of complex organic structures (Chandrasekhar, Heimgartner, & Schmid, 1977).

Impact on Human Red Blood Cell Properties

Although specifically focusing on 3-(dimethylamino)phenol, research has shown that derivatives of 3-(dimethylamino)propiophenone can influence human erythrocytes, causing changes in cell morphology and enzyme activities. This suggests potential biomedical applications, particularly in understanding cellular responses to certain chemical exposures (Bukowska, Michałowicz, & Duda, 2007).

Thermo-Sensitive Resin Development

In the field of materials science, 3-(dimethylamino)propiophenone has been used to synthesize water-soluble thermo-sensitive resins. These resins exhibit interesting thermal behaviors and solubility changes, making them potential candidates for applications in thermal laser imaging and other technological fields (An, Yu, Pu, & Li, 2015).

Safety And Hazards

3-(Dimethylamino)propiophenone is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNXJNURJISYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188564
Record name beta-(Dimethylamino)propiophenone
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propiophenone

CAS RN

3506-36-3
Record name 3-(Dimethylamino)-1-phenyl-1-propanone
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Record name beta-(Dimethylamino)propiophenone
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Record name beta-(Dimethylamino)propiophenone
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Record name 3-(dimethylamino)propiophenone
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Record name 3-(DIMETHYLAMINO)PROPIOPHENONE
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Synthesis routes and methods I

Procedure details

3-Dimethylaminopropiophenone hydrochloride (20 g) was treated with aqueous sodium bicarbonate solution in dichloromethane. The layers were separated and the organic phase was dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated to provide 15.8 g of 3-dimethylaminopropiophenone.
Quantity
20 g
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

30.0 g of acetophenone are mixed with 24.5 g of dimethylamine hydrochloride and 74.1 g of 1,3-dioxolane, 2.5 g of concentrated hydrochloric acid are added, and the mixture is heated to exactly 90° C. and maintained at that temperature for 3.5 hours. Excess dioxolane is distilled off and the residue is cooled to 0° C. The resulting 3-dimethylamino-1-phenylpropan-1-one of formula
Quantity
30 g
Type
reactant
Reaction Step One
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24.5 g
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reactant
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74.1 g
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2.5 g
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Synthesis routes and methods III

Procedure details

The solution of acetophenone (30 g, 0.25 mol) and Me2NH.HCl (0.28 mol) in EtOH (400 mL) was heated at 70° C. overnight. The resulting mixture was concentrated and the residue was washed with EtOAc to give 3-(dimethylamino)-1-phenylpropan-1-one (17.7 g, 40%). 1H NMR (400 MHz, CDCl3): δ=2.36 (m, 6H), 2.74 (m, 2H), 3.14 (m, 2H), 7.43 (m, 2H), 7.52 (m, 1H), 7.94 (m, 2H).
Quantity
30 g
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reactant
Reaction Step One
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0.28 mol
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reactant
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400 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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